4-Dimethylsilyl Entecavir

Beschreibung

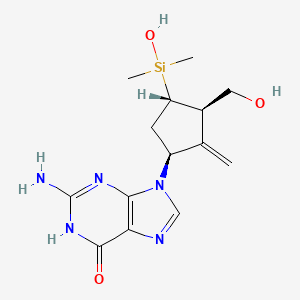

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-9-[(1S,3R,4S)-4-[hydroxy(dimethyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O3Si/c1-7-8(5-20)10(23(2,3)22)4-9(7)19-6-16-11-12(19)17-14(15)18-13(11)21/h6,8-10,20,22H,1,4-5H2,2-3H3,(H3,15,17,18,21)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHZIARQYIUCOF-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1CC(C(=C)C1CO)N2C=NC3=C2N=C(NC3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)([C@H]1C[C@@H](C(=C)[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870614-82-7 | |

| Record name | 4-Dimethylsilyl entecavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870614827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-DIMETHYLSILYL ENTECAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4WFV8XSJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis, Characterization, and Analysis of 4-Dimethylsilyl Entecavir

Abstract: This technical guide provides a comprehensive overview of 4-Dimethylsilyl Entecavir, a known impurity and synthetic intermediate of the potent antiviral drug Entecavir. The document details its chemical structure, plausible synthetic pathways, and robust analytical methodologies for its characterization and quantification. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of Entecavir and its related substances.

Introduction

Entecavir is a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3] As a carbocyclic analogue of 2'-deoxyguanosine, it acts as a potent inhibitor of HBV reverse transcriptase.[1][2][3] The manufacturing process of such a structurally complex molecule invariably leads to the formation of process-related impurities. 4-Dimethylsilyl Entecavir has been identified as one such impurity.[4][5][6] Understanding the chemical identity, synthesis, and analytical behavior of this impurity is paramount for ensuring the quality, safety, and efficacy of the final Entecavir drug product.

This guide will delve into the technical specifics of 4-Dimethylsilyl Entecavir, offering insights into its structural nuances and the chemical principles underpinning its formation and analysis.

Chemical Structure and Properties

IUPAC Name and CAS Number

-

IUPAC Name: 2-Amino-1,9-dihydro-9-[(1S, 3R, 4S)-4-(hydroxydimethylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one[6]

Molecular Structure

The chemical structure of 4-Dimethylsilyl Entecavir is characterized by the core Entecavir molecule with a hydroxydimethylsilyl group substituting the hydroxyl group at the 4-position of the cyclopentyl ring.

Diagram 1: Chemical Structure of 4-Dimethylsilyl Entecavir

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C14H21N5O3Si | [4][5][6] |

| Molecular Weight | 335.44 g/mol | [4] |

| Appearance | Presumed to be a white to off-white solid | Inferred |

| Solubility | Expected to have some solubility in polar organic solvents | Inferred |

Synthesis of 4-Dimethylsilyl Entecavir

While specific literature detailing the targeted synthesis of 4-Dimethylsilyl Entecavir as a primary product is scarce, its formation as a process-related impurity suggests it arises from synthetic routes employing silyl protecting groups. Silylation is a common strategy to mask hydroxyl functionalities during the synthesis of complex molecules like Entecavir.[7]

The following represents a plausible, generalized synthetic workflow for the formation of 4-Dimethylsilyl Entecavir as a byproduct or intermediate during Entecavir synthesis.

Diagram 2: Plausible Synthetic Workflow

Hypothetical Experimental Protocol

The following protocol is a generalized representation and would require optimization based on specific starting materials and reaction conditions.

-

Protection of a suitable Entecavir intermediate: A late-stage Entecavir precursor containing free hydroxyl groups is dissolved in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Silylation: A dimethylsilylating agent (e.g., dimethylchlorosilane) is added in the presence of a base (e.g., triethylamine, imidazole) to protect the hydroxyl groups. The reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: The reaction mixture is quenched, and the silylated intermediate is isolated and purified, typically by column chromatography.

-

Selective Deprotection: The silyl groups are removed, often using a fluoride source like tetrabutylammonium fluoride (TBAF). Incomplete deprotection at the 4-position would lead to the formation of 4-Dimethylsilyl Entecavir.

-

Purification: The desired Entecavir is separated from impurities, including 4-Dimethylsilyl Entecavir, using chromatographic techniques.

Analytical Characterization

As a pharmaceutical impurity, the robust analytical characterization of 4-Dimethylsilyl Entecavir is critical. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of Entecavir and its impurities.[8][9]

Table 1: Representative HPLC Method Parameters for Entecavir Impurity Profiling

| Parameter | Condition | Rationale |

| Column | C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 µm) | Provides good retention and separation for polar and non-polar analytes.[3][9] |

| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer and acetonitrile | Allows for the effective separation of Entecavir from its more or less polar impurities.[3][9] |

| Flow Rate | Typically 1.0 mL/min | Ensures optimal separation efficiency.[3][9] |

| Detection | UV at approximately 254 nm | Entecavir and its purine-containing impurities have a strong UV absorbance at this wavelength.[3][9] |

| Column Temp. | Maintained at a constant temperature (e.g., 40°C) | Ensures reproducible retention times.[9] |

Spectroscopic Analysis

4.2.1 Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural confirmation of 4-Dimethylsilyl Entecavir. When coupled with liquid chromatography (LC-MS), it provides both retention time and mass-to-charge ratio data, enabling unambiguous identification. The expected molecular ion peak would correspond to the molecular weight of 335.44 g/mol .

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. For 4-Dimethylsilyl Entecavir, key diagnostic signals would include:

-

¹H NMR: Signals corresponding to the two methyl groups on the silicon atom, which would appear as singlets or doublets depending on the specific silyl group. The absence of the proton of the hydroxyl group at the 4-position of the cyclopentyl ring and the presence of signals for the silyl group protons would be indicative of the structure.

-

¹³C NMR: The presence of carbon signals for the two methyl groups attached to the silicon atom.

-

²⁹Si NMR: A characteristic signal for the silicon atom, confirming the presence of the silyl group.

Conclusion

4-Dimethylsilyl Entecavir is a significant process-related impurity in the synthesis of Entecavir. A thorough understanding of its chemical structure, potential routes of formation, and appropriate analytical techniques for its detection and quantification is essential for maintaining the quality and purity of the final drug substance. The methodologies and information presented in this guide provide a robust framework for researchers and professionals working with Entecavir to effectively manage this and other related impurities.

References

- Ashraf, M., et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan, 39(01).

-

Veeprho. (n.d.). Entecavir Impurities and Related Compound. Retrieved from [Link]

- Rao, B. M., & Rao, K. S. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1848-1856.

- Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chem IJ, 7(3): 555711.

- Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers.

-

SynZeal. (n.d.). Entecavir EP Impurity A. Retrieved from [Link]

- Google Patents. (n.d.). PT1644384E - Process and intermediates for the synthesis of entecavir.

- Google Patents. (n.d.). CN101891741A - New synthesis process of antiviral drug entecavir.

- Google Patents. (n.d.). WO2004052310A2 - Process and intermediates for synthesis entecavir.

- Velasco, J., et al. (2013). Total Synthesis of Entecavir. The Journal of Organic Chemistry, 78(11), 5492-5500.

-

Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Retrieved from [Link]

-

ResearchGate. (2025). Method for Synthesis of (±)-Entecavir. Retrieved from [Link]

- Rawal, R. K., et al. (2011). Synthesis of entecavir and its novel class of analogs. Current Protocols in Nucleic Acid Chemistry, Chapter 14:Unit 14.7.1-17.

- Krishnasarmapathy. (2018). Entecavir Patent Evaluation, Molecular Modelling Study of Drug-Resistant HBV. Sci J Foren & Nutri, 1(4).

- Google Patents. (n.d.). BR122019020833B8 - antiviral agent [1s-(1alpha, 3alpha, 4beta)]-2-amino-1,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6h-purin-6-one.

- Tanaka, H., et al. (2023). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. RSC Medicinal Chemistry, 14(7), 1335-1345.

-

Veeprho. (n.d.). 4-Dimethylsilyl Entecavir | CAS 870614-82-7. Retrieved from [Link]

- Tanaka, H., et al. (2016). Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. The Journal of Organic Chemistry, 81(8), 3299-3313.

- Tanaka, H., et al. (2023).

- McMahon, B. J. (2010). Entecavir: A Potent Antiviral With Minimal Long-Term Resistance in Nucleoside-Naive Chronic Hepatitis B Patients.

-

ResearchGate. (2025). NMR characterization and theoretical investigation of DNTF. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. 4-Dimethylsilyl Entecavir - SRIRAMCHEM [sriramchem.com]

- 5. Entecavir 4-Dimethylsilyl USP Impurity - Acanthus Research [acanthusresearch.com]

- 6. veeprho.com [veeprho.com]

- 7. CN101891741A - New synthesis process of antiviral drug entecavir - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. rjpbcs.com [rjpbcs.com]

An In-Depth Technical Guide to the Role of Silyl Groups in Nucleoside Analog Chemistry

Introduction: The Unseen Architect in Nucleoside Synthesis

Nucleoside analogs represent a cornerstone of modern medicine, forming the basis for numerous antiviral and anticancer therapies.[1] Their synthesis, however, is a complex challenge fraught with issues of selectivity, solubility, and reactivity.[2] Enter the silyl group—a versatile and powerful tool that has revolutionized the field. Far more than a simple placeholder, silyl ethers act as strategic architects in the construction of complex nucleoside analogs. They serve as tunable protecting groups, solubility enhancers, and stereochemical directors, granting chemists precise control over synthetic outcomes.

This guide provides an in-depth exploration of the multifaceted roles of silyl groups in nucleoside analog chemistry. Moving beyond simple definitions, we will dissect the underlying chemical principles that make these reagents indispensable, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will examine how the deliberate choice of a silyl group—from the nimble trimethylsilyl (TMS) to the bulky triisopropylsilyl (TIPS)—can fundamentally alter the course of a reaction, enabling the synthesis of previously inaccessible molecules.

The Silyl Ether: A Tunable Shield for Hydroxyl Groups

The primary and most recognized role of silyl groups is the protection of alcohol functionalities, which are abundant in the sugar moieties of nucleosides.[3][4] Unlike other protecting groups, silyl ethers offer a wide spectrum of stability and steric properties, allowing for highly selective and orthogonal protection schemes.[5]

Mechanism and Causality of Silylation

The formation of a silyl ether involves the reaction of an alcohol with a silyl halide (e.g., R₃SiCl) in the presence of a base. The base, typically an amine like imidazole or pyridine, serves to neutralize the resulting acid (HCl) and activate the silylating agent.

The choice of solvent and base is critical and dictates the reaction's regioselectivity.

-

Pyridine: Slower reactions in pyridine often favor thermodynamic products. Its bulk can also influence which hydroxyl group is most accessible.[6]

-

DMF with Imidazole: This system promotes rapid reactions, often yielding kinetic products.[6] Imidazole is thought to act as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate.

The true power of silyl groups lies in their predictable and tunable stability. Their cleavage is most commonly effected by a source of fluoride ions (like tetrabutylammonium fluoride, TBAF), which exploits the exceptionally high strength of the Silicon-Fluorine bond (Si-F).[4] This provides a clean and orthogonal deprotection strategy that leaves other common protecting groups (e.g., benzoates, benzyls) intact.

A Spectrum of Control: Common Silyl Groups

The steric and electronic properties of the substituents on the silicon atom determine the silyl ether's stability and reactivity. This allows chemists to selectively protect one hydroxyl group in the presence of others and to deprotect them in a specific order.

| Silyl Group | Abbreviation | Relative Steric Bulk | Relative Stability to Acid | Common Cleavage Conditions |

| Trimethylsilyl | TMS | Small | Very Labile | Mild acid, alcohol, moisture |

| Triethylsilyl | TES | Medium | Labile | Mild acid, TBAF |

| tert-Butyldimethylsilyl | TBDMS or TBS | Large | Stable | TBAF, Acetic Acid |

| Triisopropylsilyl | TIPS | Very Large | Very Stable | TBAF (slower), HF-Pyridine |

| tert-Butyldiphenylsilyl | TBDPS | Very Large | Very Stable | TBAF (slower), HF-Pyridine |

This table summarizes the general properties of commonly used silyl protecting groups. Stability can be influenced by the surrounding molecular environment.[3][5][7]

Achieving Regioselectivity

In a typical ribonucleoside, there are three hydroxyl groups (2', 3', and 5') with different reactivities. The 5'-hydroxyl is a primary alcohol and is the least sterically hindered, making it the most reactive site for silylation with bulky reagents like TBDMS-Cl.[8] This predictable selectivity is a cornerstone of nucleoside chemistry, allowing for the straightforward preparation of 5'-O-protected intermediates ready for further modification at the 2' and 3' positions.

Conversely, the relative acid lability of silyl ethers can be exploited for selective deprotection. The 5'-silyl group is often more susceptible to acid-catalyzed cleavage than the more hindered 2'- or 3'-silyl groups.[6]

Experimental Protocol: Regioselective 5'-O-TBDMS Protection of Uridine

This protocol describes a validated method for the selective protection of the 5'-hydroxyl group of uridine using tert-butyldimethylsilyl chloride.

Materials:

-

Uridine (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve uridine in anhydrous pyridine in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C in an ice bath.

-

Add TBDMS-Cl portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography to yield 5'-O-TBDMS-uridine.

Self-Validation: The success of the regioselective protection can be confirmed by ¹H NMR spectroscopy, observing the characteristic upfield shift of the 5'-protons and the presence of the tert-butyl and dimethylsilyl proton signals.

Logical Workflow for Silyl Group Application

The following diagram illustrates the decision-making process in applying silyl protection strategies in nucleoside synthesis.

Caption: Workflow for silyl protection strategies in nucleoside chemistry.

Enhancing Solubility and Streamlining Purification

A significant practical challenge in nucleoside chemistry is the poor solubility of the polar, hydrogen-bond-rich starting materials in common organic solvents. This can hinder reaction efficiency and complicate purification. Silylation provides an elegant solution by masking the polar hydroxyl groups with lipophilic silyl ethers.[9] This transformation dramatically increases the solubility of nucleoside derivatives in organic solvents like acetonitrile, THF, and dichloromethane, which are frequently used for subsequent reactions.[9]

This enhanced solubility is not merely a convenience; it is often an enabling factor for homogeneous reaction conditions, leading to faster reaction rates and higher yields. Furthermore, the silylated intermediates are ideally suited for purification by silica gel chromatography, a standard technique that is often ineffective for the highly polar unprotected nucleosides.[1]

The Silyl Group as a Stereochemical and Reactivity Director

Beyond their protective role, silyl groups are instrumental in controlling the reactivity and stereoselectivity of the crucial N-glycosylation reaction—the step that forms the bond between the sugar and the nucleobase.[10]

The Silyl-Hilbert-Johnson (Vorbrüggen) Reaction

The most common and robust method for N-glycosylation is the Silyl-Hilbert-Johnson, or Vorbrüggen, reaction.[11][12] This method involves the coupling of a silylated heterocyclic base with a protected sugar (often an acylated ribose) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or SnCl₄.[11][12]

Why Silylate the Nucleobase?

-

Increased Nucleophilicity: Silylation of the nucleobase (e.g., at an N-H or O-H) increases its nucleophilicity, making it more reactive toward the electrophilic sugar.

-

Enhanced Solubility: As previously discussed, silylation renders the often-insoluble nucleobase soluble in the aprotic organic solvents required for the reaction.[11]

-

Homogeneous Conditions: This avoids the issues associated with older, heterogeneous methods like the fusion or metal salt procedures.[10][11]

The reaction typically proceeds with excellent stereocontrol, yielding the desired β-anomer due to neighboring group participation from the 2'-O-acyl group on the sugar.[11][13]

Mechanism of the Vorbrüggen Glycosylation

Caption: Simplified mechanism of the Silyl-Hilbert-Johnson reaction.

"Superarming" Glycosyl Donors

Recent research has revealed that bulky silyl groups (TBS, TIPS) placed on the sugar moiety can dramatically increase the reactivity of the glycosyl donor.[5][7] These silylated donors are termed "superarmed" because their reactivity surpasses even that of traditionally "armed" (e.g., benzylated) donors.[5][7]

Causality of Superarming: The high reactivity is attributed to a combination of electronic and conformational effects:

-

Electronic Effect: O-silyl groups are less electron-withdrawing than O-acyl or O-benzyl groups, making the anomeric center more electrophilic and reactive.[7]

-

Conformational Effect: The steric clash between adjacent bulky silyl groups (e.g., at the 2' and 3' positions) can force the sugar ring to adopt a less stable, higher-energy conformation.[5] This ground-state destabilization lowers the activation energy required to reach the transition state of the glycosylation reaction, thus accelerating it.[7] This conformational change can also shield one face of the sugar, leading to high stereoselectivity.[5][7]

This strategy allows for highly efficient glycosylations under mild conditions and has been used in complex oligosaccharide and nucleoside synthesis.

Silyl Groups in Prodrug Development

The principles of silylation can be extended to the field of drug delivery. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo. Attaching a silyl group to a hydroxyl function of a nucleoside analog can create a more lipophilic prodrug. This increased lipophilicity can enhance absorption and oral bioavailability. Once absorbed, the silyl ether is designed to be cleaved by hydrolysis, releasing the active nucleoside analog at the target site. While less common than other prodrug strategies, silyl ethers offer a potential avenue for overcoming pharmacokinetic challenges in nucleoside drug development.

Conclusion

Silyl groups are an indispensable and multifaceted tool in the synthesis of nucleoside analogs. Their utility extends far beyond their initial role as simple protecting groups. By providing a spectrum of stabilities, they enable complex, orthogonal synthetic strategies. Their ability to modulate solubility transforms intractable compounds into manageable substrates. Most profoundly, their application in the Silyl-Hilbert-Johnson reaction and their ability to "superarm" glycosyl donors through steric and electronic effects provide chemists with unparalleled control over the critical glycosylation step. The judicious application of silyl group chemistry is, and will continue to be, a critical enabling technology in the discovery and development of next-generation nucleoside-based therapeutics.

References

-

Title: Silyl ether - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Silyl Groups - Technical Library Source: Gelest URL: [Link]

-

Title: Silyl-protective groups influencing the reactivity and selectivity in glycosylations Source: Beilstein Journal of Organic Chemistry (via PMC) URL: [Link]

-

Title: (PDF) Regioselective Deacetylation in Nucleosides and Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis of nucleosides - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Regioselective Deacetylation in Nucleosides and Derivatives Source: Molecules (via PMC) URL: [Link]

-

Title: The synthesis of oligoribonucleotides. II. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VII Source: Canadian Journal of Chemistry URL: [Link]

-

Title: tert-Butyldimethylsilyl Ethers Source: Organic Chemistry Portal URL: [Link]

-

Title: Nucleoside Analogs: A Review of Its Source and Separation Processes Source: Molecules (MDPI) URL: [Link]

-

Title: (PDF) Silyl-protective groups influencing the reactivity and selectivity in glycosylations Source: ResearchGate URL: [Link]

-

Title: Protecting Groups For Alcohols Source: Master Organic Chemistry URL: [Link]

-

Title: Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction Source: Molecules (MDPI) URL: [Link]

-

Title: Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: The synthesis of digoribonucleotides. [I.' The use of silyl protecting groups in nucleoside and nucleotide Source: Canadian Journal of Chemistry URL: [Link]

-

Title: The synthesis of oligoribonucleotides. II. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VII | Request PDF Source: ResearchGate URL: [Link]

-

Title: Regioselective 2-Silylation of Purine Ribonucleosides for Phosphoramidite RNA Synthesis | Request PDF Source: ResearchGate URL: [Link]

-

Title: Protection of 5′-Hydroxy Functions of Nucleosides Source: Current Protocols in Nucleic Acid Chemistry URL: [Link]

-

Title: Deprotection of Silyl Ethers - Technical Library Source: Gelest URL: [Link]

-

Title: A typical nucleoside Vorbrüggen-type synthesis Source: Royal Society of Chemistry URL: [Link]

-

Title: ChemInform Abstract: A Convenient Procedure for the Deprotection of Silylated Nucleosides and Nucleotides Using Triethylamine Trihydrofluoride Source: ResearchGate URL: [Link]

-

Title: Glycosylation of Nucleosides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides Source: Canadian Journal of Chemistry URL: [Link]

-

Title: Stereoselective glycosylation strategies for L‐nucleoside synthesis Source: ResearchGate URL: [Link]80)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. biosynth.com [biosynth.com]

- 11. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Unraveling the Presence of 4-Dimethylsilyl Entecavir: A Technical Guide to its Discovery and Origin as a Process-Related Impurity

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and origin of 4-Dimethylsilyl Entecavir, a known process-related impurity in the manufacturing of the potent antiviral drug, Entecavir. This document is intended to serve as a valuable resource for professionals in the pharmaceutical industry, offering insights into impurity profiling, formation mechanisms, and control strategies.

Introduction: The Criticality of Impurity Profiling in Entecavir Synthesis

Entecavir is a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection. As a guanosine nucleoside analogue, its intricate chemical structure necessitates a multi-step synthesis process. In the realm of pharmaceutical manufacturing, the purity of the Active Pharmaceutical Ingredient (API) is paramount to ensure its safety and efficacy.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities, which are classified as organic, inorganic, or residual solvents.[3] Process-related impurities, which originate from the manufacturing process itself, are of particular concern as they can be structurally similar to the API and potentially exhibit undesirable toxicological properties. This guide focuses on a specific process-related impurity of Entecavir, 4-Dimethylsilyl Entecavir, delving into its likely discovery and chemical origins.

The Discovery of 4-Dimethylsilyl Entecavir: An Analytical Perspective

The identification of a novel impurity typically occurs during the analytical development and validation of the drug substance's manufacturing process. High-Performance Liquid Chromatography (HPLC) is the workhorse for routine purity analysis in the pharmaceutical industry.[2][3] During the HPLC analysis of Entecavir batches, an unknown peak in the chromatogram would have signaled the presence of an impurity.

Initial Detection and Characterization

The discovery of 4-Dimethylsilyl Entecavir would have likely followed a systematic analytical investigation:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, a common technique for separating polar and nonpolar compounds, would have been the primary tool for detecting the impurity.[4][5] An unknown peak eluting in proximity to the main Entecavir peak would have been flagged for further investigation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To gain initial structural information, the HPLC system would be coupled with a mass spectrometer. LC-MS analysis provides the molecular weight of the unknown compound.[4][6][7][8] In the case of 4-Dimethylsilyl Entecavir, the mass spectrum would have revealed a molecular ion corresponding to the addition of a dimethylsilyl group to the Entecavir molecule.

-

Isolation and Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation, the impurity would be isolated using preparative HPLC. The isolated compound would then be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D-NMR).[9] NMR provides detailed information about the chemical structure, allowing for the precise determination of the location of the dimethylsilyl group on the Entecavir molecule.[9][10]

The following table summarizes the key analytical techniques and their roles in the discovery of 4-Dimethylsilyl Entecavir:

| Analytical Technique | Role in Discovery and Characterization |

| HPLC | Initial detection of the unknown impurity peak. |

| LC-MS | Determination of the molecular weight of the impurity. |

| Preparative HPLC | Isolation of the impurity for further structural analysis. |

| NMR Spectroscopy | Unambiguous determination of the chemical structure. |

The Origin of 4-Dimethylsilyl Entecavir: A Story of Incomplete Deprotection

The formation of 4-Dimethylsilyl Entecavir is intrinsically linked to the synthetic route employed for Entecavir. The synthesis of complex molecules like Entecavir often involves the use of protecting groups to temporarily mask reactive functional groups, allowing for selective reactions at other parts of the molecule.[11]

The Role of Silyl Ethers as Protecting Groups

In the synthesis of nucleoside analogues like Entecavir, silyl ethers, such as tert-butyldimethylsilyl (TBS or TBDMS), are commonly used to protect hydroxyl groups due to their ease of introduction and selective removal under mild conditions.[12][13] The cyclopentane ring of Entecavir possesses hydroxyl groups that require protection during certain synthetic steps.

The likely precursor to the 4-Dimethylsilyl Entecavir impurity is a silylated intermediate in the Entecavir synthesis. The following diagram illustrates a plausible scenario for the formation of this impurity:

Caption: Plausible formation pathway of 4-Dimethylsilyl Entecavir.

Mechanism of Formation: Incomplete Deprotection

The deprotection of silyl ethers is typically achieved using fluoride ion sources (e.g., tetrabutylammonium fluoride - TBAF) or acidic conditions.[14][15] However, this deprotection step may not always proceed to completion, leading to the persistence of the silyl group on the final molecule. Several factors can contribute to incomplete deprotection:

-

Steric Hindrance: The steric bulk around the silyl ether can hinder the approach of the deprotecting agent.

-

Reaction Conditions: Suboptimal reaction conditions, such as insufficient reaction time, low temperature, or inadequate concentration of the deprotecting agent, can lead to incomplete removal of the protecting group.

-

Stability of the Silyl Ether: The stability of the silyl ether itself can influence the ease of its removal.

The "4-Dimethylsilyl" nomenclature suggests that a dimethylsilyl group remains attached at the 4-position of the cyclopentyl ring of Entecavir. This is a logical consequence of using a dimethyl-containing silyl protecting group, such as TBDMS, during the synthesis.

Control Strategies for 4-Dimethylsilyl Entecavir

Effective control of process-related impurities is a critical aspect of pharmaceutical manufacturing and is mandated by regulatory agencies.[1][16] The control of 4-Dimethylsilyl Entecavir involves a multi-pronged approach:

Process Optimization

The primary strategy for controlling this impurity is to optimize the deprotection step in the Entecavir synthesis. This can be achieved by:

-

Screening of Deprotection Reagents: Evaluating different deprotecting agents and their concentrations to find the most efficient conditions for complete removal of the silyl group.

-

Optimization of Reaction Parameters: Systematically studying the effect of temperature, reaction time, and solvent on the deprotection reaction to ensure its completion.

-

In-Process Controls (IPCs): Implementing in-process analytical tests to monitor the disappearance of the silylated intermediate and ensure the deprotection reaction has gone to completion before proceeding to the next step.

Purification

In cases where the formation of the impurity cannot be completely avoided, robust purification methods are necessary to remove it from the final API. Techniques such as crystallization and chromatography can be employed to reduce the level of 4-Dimethylsilyl Entecavir to within acceptable limits as defined by ICH guidelines.

Analytical Method Validation

A validated analytical method with sufficient sensitivity and specificity is essential for the routine monitoring and control of 4-Dimethylsilyl Entecavir in Entecavir drug substance. This method should be capable of accurately quantifying the impurity at the required specification limit.

The following workflow outlines the key steps in the control of 4-Dimethylsilyl Entecavir:

Caption: Workflow for the control of 4-Dimethylsilyl Entecavir.

Conclusion

The presence of 4-Dimethylsilyl Entecavir as a process-related impurity in Entecavir is a direct consequence of the synthetic strategies employed in its manufacture, specifically the use of silyl ether protecting groups. Its discovery and characterization are testaments to the power of modern analytical techniques in ensuring the purity and safety of pharmaceutical products. A thorough understanding of its formation mechanism allows for the development of robust control strategies, including process optimization and effective purification methods. This technical guide underscores the importance of a comprehensive approach to impurity profiling and control in the development and manufacturing of high-quality active pharmaceutical ingredients.

References

-

The Critical Role of Impurity Control in API & Drug Product Manufacturing. FB Pharmtech.

-

Total Synthesis of Entecavir.

-

Impurities in APIs and Their Effects on Products. Contract Pharma.

-

Resolving API Impurity Issues in Drug Development. Pharmaguideline.

-

Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. National Institutes of Health.

-

Process Related Impurities: Looking Beyond the API for Safer Biotherapeutics.

-

Synthesis Strategies for Entecavir. Organic Chemistry.

-

LC-MS/MS method for the characterization of the forced degradation products of Entecavir.

-

APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). NPRA.

-

Synthesis of novel entecavir analogues having 4′-cyano-6 - RSC Publishing.

-

LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma.

-

Total synthesis of entecavir. Sigma-Aldrich.

-

LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. ResearchGate.

-

LC-MS/MS method for the characterization of the forced degradation products of Entecavir. ResearchGate.

-

LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. PubMed.

-

SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers.

-

Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis.

-

NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards.

-

Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. National Institutes of Health.

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

-

Deprotection of Silyl Ethers. Gelest Technical Library.

-

Facile and Highly Selective 5′-Desilylation of Multisilylated Nucleosides. ResearchGate.

-

Impurities Characterization in Pharmaceuticals: A Review.

-

Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET.

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.

-

Silyl Protective Groups. Chem-Station Int. Ed.

Sources

- 1. fbpharmtech.com [fbpharmtech.com]

- 2. contractpharma.com [contractpharma.com]

- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]

- 4. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. toref-standards.com [toref-standards.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]

- 12. Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 15. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 16. npra.gov.my [npra.gov.my]

An In-depth Technical Guide to the Physicochemical Properties of 4-Dimethylsilyl Entecavir

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 4-Dimethylsilyl Entecavir, a silicon-containing derivative of the potent antiviral drug Entecavir. As direct experimental data for this specific analogue is not extensively available in public literature, this document establishes a robust, predictive profile by integrating the well-documented properties of the parent compound, Entecavir, with established principles of organosilicon chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering foundational data and methodologies crucial for advancing research and development involving this compound. Key sections include a detailed examination of the parent drug's properties, a theoretical evaluation of the impact of dimethylsilyl functionalization on lipophilicity, solubility, and stability, and standardized protocols for experimental characterization.

Introduction and Scientific Context

Entecavir (ETV) is a guanosine nucleoside analogue that acts as a selective inhibitor of the hepatitis B virus (HBV) reverse transcriptase, effectively suppressing viral replication.[1] Its efficacy and high barrier to resistance have made it a cornerstone in the treatment of chronic hepatitis B.[2][3] The introduction of silicon into drug molecules is a recognized strategy in medicinal chemistry to modulate key physicochemical and pharmacokinetic properties.[4] Silicon-containing compounds often exhibit increased lipophilicity, altered metabolic profiles, and enhanced tissue penetration compared to their carbon counterparts.[4][5]

4-Dimethylsilyl Entecavir (CAS 870614-82-7) is an analogue where the 4-hydroxy group of the cyclopentyl ring is replaced by a hydroxydimethylsilyl group.[6][7] While primarily available as a pharmaceutical reference standard for impurity profiling, its unique structure presents an opportunity to explore the impact of silylation on a potent antiviral scaffold.[8][9] This guide bridges the current knowledge gap by providing a detailed, predictive analysis of its core physicochemical characteristics, grounded in the authoritative data of its parent compound.

Physicochemical Properties of the Parent Compound: Entecavir

Understanding the baseline properties of Entecavir is essential for predicting the behavior of its silylated derivative. Entecavir is a white to off-white crystalline powder, typically used in its monohydrate form.[1][10]

Solubility and Dissolution

Entecavir monohydrate is classified under the Biopharmaceutics Classification System (BCS) as a Class III substance, characterized by high solubility and low permeability.[10] Its solubility is pH-dependent, a critical factor for its dissolution and absorption.

-

Organic Solvent Solubility : It is soluble in DMSO (~12 mg/mL) and DMF (~14 mg/mL), but sparingly soluble in ethanol (~0.1 mg/mL).[12]

-

pH Influence : As a weak base, its solubility can be influenced by pH. Povidone has been shown to significantly increase the aqueous solubility of Entecavir, an effect leveraged in formulation development to ensure content uniformity in low-dose tablets.[13]

Acidity and Lipophilicity (pKa & LogP)

The ionization state and lipophilicity of a drug molecule are determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

-

pKa : Entecavir has two reported pKa values of 2.8 and 9.8[13], or an estimated pKa of 8.00, indicating it can exist partially in cation form in the environment.[1] Another source reports a pKa of 10.5.[11] This variability highlights the importance of standardized experimental determination.

-

LogP : The octanol-water partition coefficient (LogP) is reported to be -0.8, indicating the hydrophilic nature of the molecule.[1]

Thermal Properties and Stability

Entecavir exhibits high thermal stability, a desirable trait for pharmaceutical manufacturing and storage.

-

Melting Point : The melting range is reported as 249°C to 252°C, with some sources stating >220 °C.[1][10]

-

Polymorphism : Entecavir monohydrate is known to exhibit polymorphism. The crystalline form produced by manufacturing processes has been shown to be stable under long-term storage conditions.[14]

-

Chemical Stability : Stability studies show that Entecavir is stable under standard long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.[15][16] However, it has shown incompatibility with lactose monohydrate, a common excipient, necessitating its replacement with compatible diluents like mannitol in formulations.[10]

Table 1: Summary of Physicochemical Properties of Entecavir

| Property | Value | References |

| Molecular Formula | C₁₂H₁₅N₅O₃ (anhydrous) | [1] |

| Molecular Weight | 277.28 g/mol (anhydrous) | [1] |

| Appearance | White to off-white crystalline powder | [10] |

| Aqueous Solubility | 2.4 mg/mL (25 °C) | [1][11] |

| pKa | 2.8 and 9.8 / 8.0 / 10.5 | [1][11][13] |

| LogP | -0.8 | [1] |

| Melting Point | 249-252 °C | [10] |

| BCS Class | Class III | [10] |

Predictive Analysis of 4-Dimethylsilyl Entecavir

The introduction of a dimethylsilyl group in place of a carbon-bound hydroxyl group is expected to significantly alter the physicochemical profile of the Entecavir molecule. The following section provides a predictive analysis based on established chemical principles.

Structural Impact and Synthesis

The synthesis of nucleoside analogues like Entecavir involves complex, multi-step chemical reactions.[2][17][18] The 4-Dimethylsilyl analogue is likely formed as a byproduct during synthesis or as a specifically synthesized reference material. Its IUPAC name is 2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-(hydroxydimethylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one.[6]

Predicted Lipophilicity (LogP)

A primary and well-documented effect of replacing a carbon atom with silicon is an increase in lipophilicity.[4][5]

-

Causality : The Si-C bond is longer and more polarizable than a C-C bond, and silicon is more electropositive than carbon. This leads to a decrease in the polarity of adjacent C-H bonds and a larger molecular surface area, contributing to greater affinity for non-polar environments.[4]

-

Predicted Change : Entecavir has a LogP of -0.8, making it highly hydrophilic.[1] The introduction of the dimethylsilyl group is predicted to significantly increase this value, likely shifting it into a positive, more lipophilic range. This is analogous to observations where silylation of alcohols dramatically increases their LogP values.[5] An increased LogP could potentially enhance membrane permeability, a key limitation of the parent drug.[11]

Predicted Solubility

The change in solubility is more complex to predict as it involves a trade-off between increased lipophilicity and the presence of a new silanol (Si-OH) group.

-

Aqueous Solubility : The significant increase in lipophilicity will likely decrease aqueous solubility compared to Entecavir's 2.4 mg/mL. Natural nucleosides often have limited water solubility, a challenge that can be exacerbated by modifications that increase lipophilicity.[19][20]

-

Organic Solvent Solubility : Conversely, solubility in non-polar organic solvents is expected to increase. This enhanced solubility is a key reason for using silylation to prepare derivatives for analysis by gas chromatography.[21][22]

-

The Silanol Group : The terminal hydroxyl on the silicon atom (a silanol) is more acidic than the corresponding alcohol in the parent compound. This increased acidity could offer opportunities for salt formation to improve aqueous solubility if required.[4]

Predicted Stability

Silyl ethers and silanols have distinct stability profiles compared to their carbon-based alcohol counterparts.[23]

-

pH Stability : Silyl ethers are generally stable under basic conditions but are susceptible to cleavage under acidic conditions or in the presence of fluoride ions.[24][25] The stability of the Si-C bond in 4-Dimethylsilyl Entecavir is expected to be robust. The silanol group itself is stable, but its reactivity will be influenced by the surrounding pH.

-

Thermal Stability : Silylated compounds are known for their enhanced thermal stability, which is why silylation is a common derivatization technique for GC-MS analysis of thermally labile compounds.[26] It is therefore predicted that 4-Dimethylsilyl Entecavir will possess high thermal stability.

Table 2: Predictive Physicochemical Profile of 4-Dimethylsilyl Entecavir

| Property | Parent (Entecavir) | Predicted (4-Dimethylsilyl Entecavir) | Rationale |

| Molecular Formula | C₁₂H₁₅N₅O₃ | C₁₄H₂₁N₅O₃Si | [7][8] |

| Molecular Weight | 277.28 g/mol | 335.44 g/mol | [7][8] |

| LogP | -0.8 (Hydrophilic) | > 0 (Lipophilic) | Silylation increases lipophilicity.[4][5] |

| Aqueous Solubility | High (2.4 mg/mL) | Lower | Increased lipophilicity reduces affinity for water. |

| Organic Solubility | Low to Moderate | Higher | Increased lipophilicity enhances affinity for organic solvents.[21] |

| Stability | Stable; acid/base sensitive | Robust; Si-OH group is acidic. Susceptible to specific cleavage reagents. | Silyl groups are thermally stable but have specific chemical sensitivities.[23][25] |

Experimental Characterization Protocols

To validate the predicted properties and provide a definitive physicochemical profile, a series of standardized experiments are required.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of 4-Dimethylsilyl Entecavir.

Caption: Experimental workflow for physicochemical characterization.

Protocol: LogP Determination by RP-HPLC

This protocol provides a reliable, indirect method for measuring lipophilicity, which is well-suited for research settings.

-

Objective : To determine the LogP of 4-Dimethylsilyl Entecavir by correlating its retention time on a reverse-phase HPLC column with that of known standards.

-

Materials :

-

4-Dimethylsilyl Entecavir reference standard.

-

A series of standard compounds with known LogP values (e.g., uracil, phenol, toluene, naphthalene).

-

HPLC-grade acetonitrile and water.

-

C18 reverse-phase HPLC column.

-

-

Instrumentation :

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

-

Methodology :

-

Prepare stock solutions of the test compound and all standards in a suitable solvent (e.g., acetonitrile).

-

Prepare a mobile phase of acetonitrile and water. Run a series of isocratic elutions with varying acetonitrile concentrations (e.g., 30%, 40%, 50%, 60%, 70%).

-

For each mobile phase composition, inject each standard and the test compound, and record the retention time (t_R).

-

Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (measured using a non-retained compound like uracil).

-

For each compound, plot log(k) against the percentage of acetonitrile. Extrapolate the linear regression to 100% water (0% acetonitrile) to find the y-intercept, log(k_w).

-

Create a calibration curve by plotting the known LogP values of the standards against their calculated log(k_w) values.

-

Determine the LogP of 4-Dimethylsilyl Entecavir by interpolating its log(k_w) value onto the calibration curve.

-

-

Trustworthiness : This method is self-validating through the linearity of the calibration curve (R² > 0.98) generated from certified standards. The use of multiple mobile phase compositions and extrapolation provides a robust measure of hydrophobicity.

Protocol: Aqueous Solubility by Shake-Flask Method (OECD 105)

This is the gold-standard method for determining aqueous solubility.

-

Objective : To determine the saturation solubility of 4-Dimethylsilyl Entecavir in water at a specified temperature.

-

Materials :

-

4-Dimethylsilyl Entecavir reference standard.

-

Reagent-grade water.

-

Temperature-controlled shaker bath.

-

Calibrated analytical balance.

-

Centrifuge and/or syringe filters (0.22 µm).

-

-

Methodology :

-

Add an excess amount of the solid compound to a known volume of water in a flask. Ensure enough solid is present to maintain saturation after equilibrium is reached.

-

Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the flask for a prolonged period (24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to equilibrium.

-

After agitation, allow the flask to stand at the same temperature to let undissolved solid settle.

-

Carefully withdraw a sample of the supernatant. Clarify the sample by centrifugation and/or filtration to remove all solid particles.

-

Quantify the concentration of the dissolved compound in the clarified sample using a validated analytical method (e.g., HPLC-UV or LC-MS).

-

Repeat the experiment at least in triplicate to ensure reproducibility.

-

-

Trustworthiness : The method's reliability is ensured by using a validated analytical quantification method, confirming equilibrium has been reached, and ensuring complete removal of undissolved solids before analysis. The final reported solubility should be the mean of replicate measurements with the standard deviation.

Conclusion

While 4-Dimethylsilyl Entecavir is currently positioned as an analytical standard, its unique physicochemical profile, predicted here, suggests potential as a research tool for probing structure-activity relationships in nucleoside analogues. The anticipated increase in lipophilicity could significantly impact its biological properties, including membrane permeability and metabolic stability, warranting further investigation. The experimental protocols detailed in this guide provide a clear and robust framework for the definitive characterization of this compound. This foundational knowledge is a critical first step for any future research or development efforts involving silylated Entecavir derivatives.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135398508, Entecavir. Retrieved from [Link]1]

-

Marco-Contelles, J., & Balzarini, J. (2013). Total Synthesis of Entecavir. ACS Omega.[17]

-

Rawal, R. K., Singh, U. S., Gadthula, S., & Chu, C. K. (2011). Synthesis of Entecavir and Its Novel Class of Analogs. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.7.1-17.[2][3]

-

Kim, Y. I., et al. (2019). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. NIH.[11]

-

Chu, C. K., et al. (2011). Synthesis of entecavir and its novel class of analogs. PubMed.[3]

-

Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Retrieved from [Link]18]

-

Haraguchi, K., et al. (2023). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. NIH.[27]

-

Sarma, M., & Deka, R. C. (2018). Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective.[5]

-

ResearchGate. (n.d.). Identification and physicochemical properties of entecavir.[28]

-

Silveira, E. L., et al. (2020). Entecavir: stability and drug-excipient compatibility. SciELO.[10]

-

Al-Ghaban, A., et al. (2014). Solubilization of entecavir by povidone to overcome content uniformity challenges for low-dose tablet formulations. PubMed.[13]

-

CBG-MEB. (2017). Public Assessment Report Scientific discussion Entecavir Polpharma 0.5 mg and 1 mg, film- coated tablets (entecavir monohydrate).[15]

-

European Medicines Agency. (2017). Assessment report - Entecavir Mylan.[14]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135526609, Entecavir hydrate. Retrieved from [Link]]

-

Changfu Chemical. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.[26]

-

ResearchGate. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.[29]

-

SpecialChem. (n.d.). Understanding Silyl Ethers: Synthesis and Stability with TDS-Cl.[23]

-

RSC Publishing. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry.[4]

-

Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.[22]

-

Geneesmiddeleninformatiebank. (2017). Public Assessment Report Scientific discussion Entecavir Alvogen 0.5 mg and 1 mg film-coated tablets (entecavir monohydrate).[16]

-

The Pharma Innovation. (2015). Formulation development, evaluation and accelerated stability studies of entecavir tablet dosage form.[30]

-

Cayman Chemical. (2022). PRODUCT INFORMATION - Entecavir (hydrate).[12]

-

Pearson+. (n.d.). In the synthesis of complex pharmaceuticals, why are silyl ethers often employed?.[31]

-

ResearchGate. (2024). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples.[32]

-

MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.[33]

-

Royal Society of Chemistry. (n.d.). ]

-

MedchemExpress.com. (n.d.). Entecavir monohydrate (BMS200475 monohydrate) | HBV Inhibitor.[34]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.[24]

-

Chem-Station Int. Ed. (2014). Silyl Protective Groups.[25]

-

Gelest Technical Library. (n.d.). Silyl Groups.[35]

-

Veeprho. (n.d.). 4-Dimethylsilyl Entecavir | CAS 870614-82-7.[6]

-

Pharmaffiliates. (n.d.). CAS No : 870614-82-7 | Product Name : 4-Dimethylsilyl Entecavir.[36]

-

Axios Research. (n.d.). Entecavir Impurity 21.[8]

-

Simson Pharma Limited. (n.d.). 4-Dimethylsilyl Entecavir | CAS No- 870614-82-7.

-

Acanthus Research. (n.d.). Entecavir 4-Dimethylsilyl USP Impurity.[9]

-

SRIRAMCHEM. (n.d.). 4-Dimethylsilyl Entecavir.[7]

-

RSC Publishing. (2023). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent.[37]

-

MDPI. (n.d.). Nucleoside Analogs: A Review of Its Source and Separation Processes.[19]

-

ResearchGate. (2018). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs.

-

ResearchGate. (n.d.). Solubility of some natural nucleosides and nucleobases in a neutral aqueous medium.[20]

-

National Center for Biotechnology Information. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction.[38]

-

National Center for Biotechnology Information. (n.d.). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs.[39]

-

ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF.[40]

Sources

- 1. Entecavir | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of entecavir and its novel class of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 5. biomedres.us [biomedres.us]

- 6. veeprho.com [veeprho.com]

- 7. 4-Dimethylsilyl Entecavir - SRIRAMCHEM [sriramchem.com]

- 8. Entecavir Impurity 21 | Axios Research [axios-research.com]

- 9. Entecavir 4-Dimethylsilyl USP Impurity - Acanthus Research [acanthusresearch.com]

- 10. scielo.br [scielo.br]

- 11. Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Solubilization of entecavir by povidone to overcome content uniformity challenges for low-dose tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. db.cbg-meb.nl [db.cbg-meb.nl]

- 16. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 17. DSpace [diposit.ub.edu]

- 18. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Silylation - Wikipedia [en.wikipedia.org]

- 22. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 23. nbinno.com [nbinno.com]

- 24. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 25. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 26. nbinno.com [nbinno.com]

- 27. Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. thepharmajournal.com [thepharmajournal.com]

- 31. In the synthesis of complex pharmaceuticals, why are silyl ethers... | Study Prep in Pearson+ [pearson.com]

- 32. researchgate.net [researchgate.net]

- 33. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 34. medchemexpress.com [medchemexpress.com]

- 35. Silyl Groups - Gelest [technical.gelest.com]

- 36. pharmaffiliates.com [pharmaffiliates.com]

- 37. Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-actin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01750H [pubs.rsc.org]

- 38. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

An In-depth Technical Guide on 4-Dimethylsilyl Entecavir: Unraveling its Significance as a Process-Related Impurity of Entecavir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entecavir stands as a potent antiviral agent against the hepatitis B virus (HBV), valued for its high efficacy and minimal metabolic profile. While its therapeutic action is well-documented, the intricacies of its chemical synthesis and the resulting impurity profile are of paramount importance for pharmaceutical quality, safety, and regulatory compliance. This technical guide pivots from the misconception of 4-Dimethylsilyl Entecavir as a biological metabolite to its accurate classification as a process-related impurity. We will explore the synthetic rationale for the presence of silylated compounds in nucleoside analogue manufacturing, detail the analytical methodologies for its detection, and underscore the critical role of impurity profiling in drug development. This document serves as a comprehensive resource, grounded in scientific principles, for professionals navigating the complexities of pharmaceutical chemistry and quality control.

Entecavir: A Snapshot of its Pharmacological Profile

Entecavir is a guanosine nucleoside analogue that demonstrates potent and selective activity against HBV polymerase.[1] Its mechanism of action involves intracellular phosphorylation to the active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate, to inhibit all three functions of the viral polymerase.[1]

A key feature of Entecavir's pharmacokinetic profile is its minimal metabolism in humans. Studies have shown that after administration, no oxidative or acetylated metabolites are observed, with only minor amounts of phase II metabolites like glucuronide and sulfate conjugates being detected.[2] This low metabolic clearance contributes to its favorable drug-drug interaction profile. This understanding is crucial as it refutes the notion of silylated metabolites and directs our focus toward the manufacturing process for the origin of compounds like 4-Dimethylsilyl Entecavir.

The Strategic Use of Silyl Protecting Groups in Nucleoside Analogue Synthesis

The synthesis of complex molecules like Entecavir is a multi-step process that often requires the use of protecting groups to prevent unwanted side reactions at sensitive functional groups. Silyl ethers are frequently employed as protecting groups for hydroxyl functions due to their ease of introduction, stability under various reaction conditions, and facile, selective removal.[3]

In the context of nucleoside analogue synthesis, silyl groups offer several advantages:

-

Chemoselectivity: They allow for the selective protection of hydroxyl groups, enabling specific modifications at other parts of the molecule.[3]

-

Solubility: Silylation can increase the solubility of intermediates in organic solvents, facilitating reactions and purification.[3]

-

Stability: Different silyl groups (e.g., trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS)) offer varying degrees of stability, allowing for tailored protection strategies.

The use of silylating agents is a cornerstone of modern organic synthesis, particularly in the construction of intricate molecules like antiviral drugs.[4]

4-Dimethylsilyl Entecavir: A Process-Related Impurity

Contrary to being a metabolite, 4-Dimethylsilyl Entecavir is recognized as a process-related impurity in the synthesis of Entecavir. Its presence is a direct consequence of the synthetic route employed. Pharmaceutical reference standard suppliers offer this compound specifically for the purpose of impurity profiling in Entecavir drug substances and products.[5][6]

Chemical Structure and Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Entecavir | C₁₂H₁₅N₅O₃ | 277.28 | 142217-69-4 |

| 4-Dimethylsilyl Entecavir | C₁₄H₂₁N₅O₃Si | 335.44 | 870614-82-7 |

The structure of 4-Dimethylsilyl Entecavir indicates the presence of a dimethylsilyl group, likely attached to the 4'-position of the cyclopentyl ring, replacing a hydroxyl group. This substitution would occur during the synthetic process, and if the deprotection step to remove the silyl group is incomplete, or if a side reaction occurs, 4-Dimethylsilyl Entecavir can persist as an impurity in the final active pharmaceutical ingredient (API).

Plausible Synthetic Origin of 4-Dimethylsilyl Entecavir

Caption: A conceptual workflow illustrating how 4-Dimethylsilyl Entecavir can arise as an impurity from incomplete deprotection during Entecavir synthesis.

Analytical Methodologies for Impurity Profiling

The detection and quantification of process-related impurities are critical aspects of pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose in the analysis of Entecavir.[7][8]

A. Experimental Protocol: HPLC Method for Entecavir and its Impurities

This protocol is a generalized representation based on common practices for the analysis of nucleoside analogues.

-

Chromatographic System:

-

HPLC system with a UV detector.

-

Column: C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 µm particle size).[7]

-

-

Mobile Phase:

-

A simple and economical mobile phase is often preferred. An isocratic elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.[7]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Entecavir drug substance or a crushed tablet in a suitable diluent (often the mobile phase).

-

Prepare a reference standard solution of 4-Dimethylsilyl Entecavir in the same diluent.

-

Spike the Entecavir sample with the impurity standard to confirm peak identification and resolution.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

The resolution between the Entecavir peak and any impurity peaks should be greater than 2.0 to ensure accurate quantification.[7]

-

Quantify the impurities based on the peak area relative to the Entecavir peak area, using a reference standard for accurate concentration determination.

-

B. Method Validation

The analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]

-

Accuracy: The closeness of the test results to the true value.[8]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[8]

Analytical Workflow for Impurity Profiling

Caption: A flowchart outlining the key steps in the analytical workflow for the identification and quantification of impurities in Entecavir.

Significance in Drug Development and Quality Control

The identification and control of impurities are fundamental to ensuring the safety and efficacy of pharmaceutical products. Regulatory agencies such as the FDA and EMA have stringent requirements for the reporting, identification, and qualification of impurities.

The presence of impurities, even at trace levels, can have significant consequences:

-

Toxicity: Impurities may have their own pharmacological or toxicological effects.

-

Efficacy: The presence of impurities can reduce the concentration of the active ingredient, potentially affecting the drug's efficacy.

-

Stability: Impurities can impact the stability of the drug product.

Therefore, a thorough understanding of the synthetic process and the potential for impurity formation is essential. The availability of reference standards for impurities like 4-Dimethylsilyl Entecavir is crucial for the development and validation of analytical methods to monitor and control their levels within acceptable limits.

Conclusion

4-Dimethylsilyl Entecavir serves as an important case study in the broader context of pharmaceutical development, highlighting that not all related substances are biological metabolites. Its origin as a process-related impurity underscores the critical interplay between synthetic organic chemistry and analytical science in ensuring the quality and safety of modern medicines. For researchers and professionals in the field, a deep understanding of potential synthetic byproducts and the analytical tools to detect them is indispensable for navigating the rigorous landscape of drug manufacturing and regulatory approval.

References

- Balaji, N., & Sultana, S. (2016). LC determination of diastereomeric impurities of entecavir in drug substances and drug products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1848-1857.

- Balaji, N., & Sultana, S. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Asploro Journal of Biomedical and Clinical Case Reports, 1(1), 1-8.

- D., S., & K., S. (2016). A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. Indo American Journal of Pharmaceutical Research, 6(11), 6826-6834.

- National Center for Biotechnology Information. (n.d.). Entecavir. PubChem.

- Patel, D. B., & Patel, N. J. (2012). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Journal of Chemistry, 2013, 1-7.

- Scott, L. J., & Keating, G. M. (2009).

- Simson Pharma Limited. (n.d.). 4-Dimethylsilyl Entecavir.

- SRIRAMCHEM. (n.d.). 4-Dimethylsilyl Entecavir.

- Vedejs, E., & Diver, S. T. (1993). Silyl-Hilbert-Johnson reaction. Journal of the American Chemical Society, 115(8), 3358-3359.

- Veeprho. (n.d.). Entecavir Impurities and Related Compound.

- Veeprho. (n.d.). 4-Dimethylsilyl Entecavir.

- Rawal, R. K., Singh, U. S., Gadthula, S., & Chu, C. K. (2011). Synthesis of entecavir and its novel class of analogs. Current protocols in nucleic acid chemistry, Chapter 14, Unit 14.7.

- Zablotskaya, A., et al. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry.

- A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. (n.d.).

- Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir.

- Ogilvie, K. K., & Sadana, K. L. (1976). The synthesis of oligoribonucleotides. II. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VII. Canadian Journal of Chemistry, 54(16), 2729-2736.

-

McGill University. (n.d.). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. Retrieved from [Link]

-

MDPI. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Retrieved from [Link]

- Acanthus Research. (n.d.). Entecavir 4-Dimethylsilyl USP Impurity.

-

Pharmaffiliates. (n.d.). 4-Dimethylsilyl Entecavir. Retrieved from [Link]

- Pharmaffiliates. (n.d.). Entecavir-impurities.

- ResearchGate. (n.d.). Synthesis of Entecavir and Its Novel Class of Analogs.

-

National Center for Biotechnology Information. (n.d.). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. Retrieved from [Link]

Sources

- 1. Entecavir: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Dimethylsilyl Entecavir - SRIRAMCHEM [sriramchem.com]

- 6. researchgate.net [researchgate.net]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. rjpbcs.com [rjpbcs.com]

An In-depth Technical Guide to the Nomenclature of Entecavir Derivatives

Abstract